![molecular formula C10H8ClNO6 B141395 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate CAS No. 156876-26-5](/img/structure/B141395.png)
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate
Overview
Description
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate is a chemical compound with the molecular formula C10H8ClNO6 and a molecular weight of 273.63 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate typically involves the reaction of 1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethanol with phosgene or its derivatives under controlled conditions . The reaction is carried out in an anhydrous solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form 1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethanol and carbon dioxide.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like palladium on carbon for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate involves its reactivity towards nucleophiles and its ability to undergo reduction and hydrolysis. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate can be compared with similar compounds such as:
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol: This compound lacks the carbonochloridate group and is less reactive towards nucleophiles.
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl acetate: This ester derivative has different reactivity and is used in different applications.
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethylamine: This amine derivative has a different mechanism of action and is used in various biochemical studies.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applications in diverse scientific fields.
Properties
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO6/c1-5(18-10(11)13)6-2-8-9(17-4-16-8)3-7(6)12(14)15/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQGXKKNTCFHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156876-26-5 | |
| Record name | 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

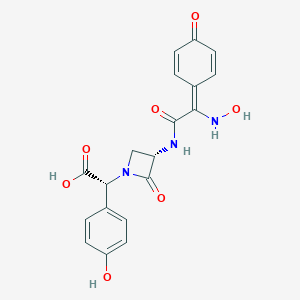
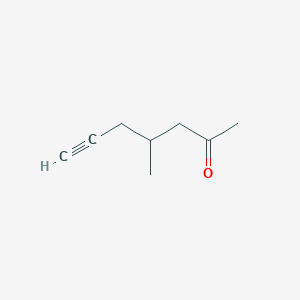

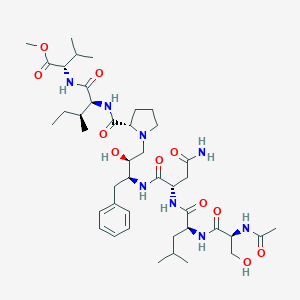
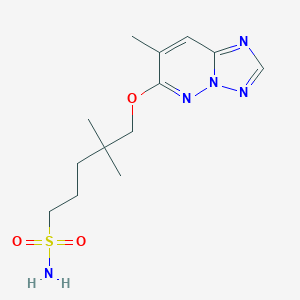

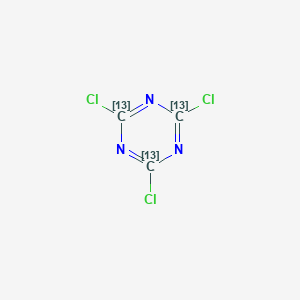


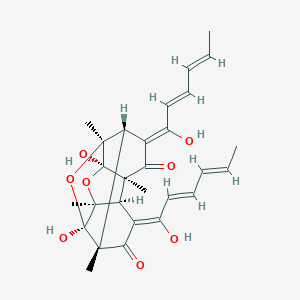

![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)


